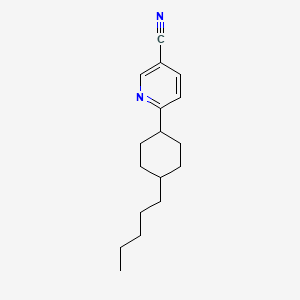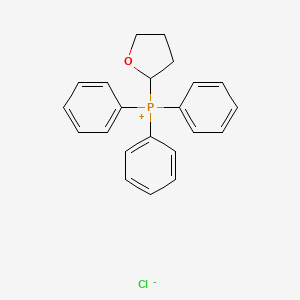
Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a benzene ring substituted with isopropyl, methyl, and nitro groups, as well as a benzylidenamino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- typically involves the condensation reaction between 4-isopropylbenzaldehyde and 2-methyl-3-nitroaniline in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroanilines.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the production of polymers and resins .
作用机制
The mechanism of action of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
相似化合物的比较
- Benzene, 1-(4-methylbenzylidenamino)-2-methyl-3-nitro-
- Benzene, 1-(4-ethylbenzylidenamino)-2-methyl-3-nitro-
- Benzene, 1-(4-tert-butylbenzylidenamino)-2-methyl-3-nitro-
Uniqueness: Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This structural variation can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds .
属性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
N-(2-methyl-3-nitrophenyl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)15-9-7-14(8-10-15)11-18-16-5-4-6-17(13(16)3)19(20)21/h4-12H,1-3H3 |
InChI 键 |
RPQCVJHPZUAQID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)

![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)
![4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449690.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12449702.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)
![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)

![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)


![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)
![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)
